3-Amino-4-(trimethylazaniumyl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWBGYHPBBDHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Derivatization Methodologies for 3 Amino 4 Trimethylazaniumyl Butanoate
Chiral Synthesis Approaches for Enantiomerically Pure 3-Amino-4-(trimethylazaniumyl)butanoate
The creation of a single, desired enantiomer of a chiral molecule is a formidable challenge. Chemists have devised ingenious strategies to control the stereochemical outcome of reactions, broadly categorized into diastereoselective and enantioselective routes, as well as pathways that utilize readily available chiral precursors.
Diastereoselective and Enantioselective Synthetic Routes
Enantioselective synthesis aims to directly produce one enantiomer over the other. A prominent strategy for L-carnitine involves the asymmetric reduction of a prochiral ketone precursor. For instance, the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate is a key step in several synthetic routes. This reaction can be catalyzed by various chiral catalysts, including enzymes or metal complexes with chiral ligands, to favor the formation of the desired (R)-4-chloro-3-hydroxybutanoate intermediate, a crucial precursor for L-carnitine.
While direct enantioselective methods are highly sought after, diastereoselective approaches, which involve the formation of diastereomers that can be separated, have also been employed. For instance, the synthesis of substituted monocyclic β-lactams, which can be precursors to amino acids, has been shown to proceed with high diastereoselectivity, favoring the formation of the cis-stereoisomer when using imines with aromatic substituents. Although not a direct synthesis of L-carnitine, these principles of diastereoselective control are fundamental in the synthesis of complex chiral molecules.
| Synthetic Approach | Key Precursor | Chiral Control Method | Key Intermediate | Reference |
|---|---|---|---|---|
| Enantioselective Reduction | Ethyl 4-chloro-3-oxobutanoate | Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) | (R)-4-chloro-3-hydroxybutanoate | epo.org |
| Diastereoselective Cycloaddition | N-phthaloylglycine and Imines | Use of chiral auxiliaries or catalysts to control stereochemistry of the cycloaddition reaction | cis-3-Amino-4-substituted β-lactams | mdpi.com |
Precursor-Based Synthetic Pathways
An alternative and often highly efficient strategy for obtaining enantiomerically pure compounds is to start with a molecule that already possesses the desired stereochemistry. This "chiral pool" synthesis leverages the abundance of naturally occurring chiral molecules.
A widely used precursor for the synthesis of L-carnitine is (S)-3-hydroxy-γ-butyrolactone. This commercially available starting material possesses the correct stereocenter at the C3 position. The synthesis involves activating the hydroxyl group, often by converting it into a good leaving group such as a mesylate or tosylate. Subsequent nucleophilic substitution with trimethylamine (B31210) opens the lactone ring and introduces the trimethylammonium group, yielding L-carnitine.
Another precursor that has been successfully employed is (S)-malic acid. This approach involves a series of chemical transformations to convert the carboxylic acid and hydroxyl groups of malic acid into the corresponding functional groups of L-carnitine, while preserving the stereochemistry at the chiral center.
The biosynthesis of L-carnitine in living organisms also provides a blueprint for precursor-based synthesis. In biological systems, L-carnitine is synthesized from the amino acids lysine (B10760008) and methionine. The key precursor in this pathway is ε-N-trimethyllysine, which undergoes a series of enzymatic transformations to yield L-carnitine. This natural pathway has inspired chemoenzymatic and biotechnological approaches to L-carnitine production.
| Chiral Precursor | Key Transformation Steps | Advantages | Reference |
|---|---|---|---|
| (S)-3-hydroxy-γ-butyrolactone | Activation of hydroxyl group (e.g., mesylation), ring-opening with trimethylamine. | Commercially available, high enantiomeric purity. | google.com |
| ε-N-trimethyllysine | Enzymatic hydroxylation and subsequent oxidation and cleavage. | Biomimetic, potential for "green" synthesis. | nih.gov |
Chemical Derivatization to Explore Structure-Activity Relationships
To understand how the structure of this compound relates to its biological function, researchers synthesize a variety of derivatives. These modifications can alter the molecule's properties, such as its solubility, stability, and ability to interact with biological targets.
Synthesis of N-Acetylated Derivatives, e.g., 3-Acetamido-4-(trimethylazaniumyl)butanoate
One of the most well-known derivatives is 3-Acetamido-4-(trimethylazaniumyl)butanoate, or N-acetyl-L-carnitine. This compound is synthesized by the acetylation of the amino group of L-carnitine. This can be achieved using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride, under controlled reaction conditions to ensure selective N-acetylation without affecting the hydroxyl group. The introduction of the acetyl group modifies the polarity and metabolic fate of the molecule.
Preparation of Amide and Ester Conjugates
The carboxyl and hydroxyl groups of this compound offer convenient handles for the synthesis of amide and ester conjugates. These derivatives are often created to improve the delivery of drugs to specific tissues or to enhance their absorption.
Ester conjugates are typically formed by reacting the hydroxyl group of L-carnitine with a carboxylic acid, often an activated form like an acyl chloride or anhydride. This strategy has been used to create prodrugs of various therapeutic agents, where the L-carnitine moiety acts as a carrier to facilitate transport across cell membranes via carnitine transporters. For example, prednisolone (B192156) has been conjugated to L-carnitine to enhance its local anti-inflammatory effects. acs.org
Amide conjugates , on the other hand, are synthesized by coupling a carboxylic acid to the amino group of a carnitine precursor or by forming an amide bond with the carboxyl group of L-carnitine itself. For instance, a nipecotic acid conjugate of L-carnitine has been synthesized as a potential dual prodrug for brain delivery. nih.gov The synthesis of these conjugates often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide or ester bond.
| Derivative Type | Functional Group Modified | Synthetic Strategy | Purpose | Example | Reference |
|---|---|---|---|---|---|
| N-Acetylated Derivative | Amino Group | Acetylation with acetic anhydride or acetyl chloride. | Modify polarity and metabolic profile. | N-acetyl-L-carnitine | |
| Ester Conjugate | Hydroxyl Group | Esterification with a carboxylic acid (often activated). | Prodrug for targeted drug delivery. | Prednisolone-L-carnitine ester | acs.org |
| Amide Conjugate | Carboxyl or Amino Group | Amide bond formation using coupling agents. | Prodrug or dual-action therapeutic. | Nipecotic acid-L-carnitine conjugate | nih.gov |
Strategies for Introducing Chemical Probes and Tags
To visualize and track the journey of this compound within biological systems, researchers attach chemical probes or tags. These modifications allow for the detection and quantification of the molecule and its interactions with cellular components.
Fluorescent probes can be introduced by reacting the carboxyl group of L-carnitine with a fluorescent amine, such as 1-aminoanthracene, in the presence of a coupling agent like EDC. nih.gov This creates a fluorescent derivative that can be detected with high sensitivity using techniques like fluorescence microscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector. nih.govresearchgate.net
Biotin (B1667282) tags are another valuable tool for studying the interactions of L-carnitine. Biotin can be attached to the molecule, and its high affinity for streptavidin can be exploited for purification, detection, and quantification of carnitine-binding proteins or for tracking the molecule's distribution. While specific synthetic routes for biotinylated L-carnitine are not extensively detailed in the provided search results, the general principles of bioconjugation chemistry would apply, likely involving the reaction of an activated biotin derivative with one of the functional groups of L-carnitine.
The development of these tagged derivatives is crucial for elucidating the molecular mechanisms underlying the biological roles of this compound and for the development of new diagnostic and therapeutic tools.
General Synthetic Methodologies for Amino-Substituted Furazan-Like Compounds and Butanoate Backbones
The synthesis of complex organic molecules often involves the strategic construction of key structural motifs. This section outlines general synthetic methodologies for two distinct classes of compounds: amino-substituted furazan-like compounds and butanoate backbones. While the synthesis of this compound itself does not involve a furazan-like moiety, understanding the synthetic approaches to these nitrogen-rich heterocycles and to the core butanoate structure provides a broader context for the synthesis of functionalized organic molecules.
Amino-Substituted Furazan-Like Compounds
Furazans, or 1,2,5-oxadiazoles, and their N-oxide derivatives, furoxans, are important nitrogen-rich heterocyclic compounds. The introduction of amino groups to these rings is a key step in the synthesis of various energetic materials and pharmacologically active compounds. nih.gov
General synthetic strategies for amino-substituted furazans often involve the cyclization of precursors followed by functional group transformations. One common approach begins with the synthesis of cyano- or nitro-substituted furazans, which then serve as precursors for the introduction of an amino group. For example, the reduction of a nitro group on a furazan (B8792606) ring can be achieved using reagents like tin(II) chloride to yield the corresponding aminofurazan. rsc.org
Another strategy involves the reaction of nitrofurazans with primary or secondary amines, where the nitro group is displaced by the amine nucleophile. researchgate.net The synthesis of precursor molecules for furazan rings often starts from α-dicarbonyl compounds or their equivalents, which react with hydroxylamine (B1172632) to form dioximes. Oxidative cyclization of these dioximes then leads to the formation of the furazan or furoxan ring.
The reactivity of the furazan ring and its substituents plays a significant role in the synthetic strategy. For instance, the amino group on a furazan ring can be further modified, allowing for the construction of more complex molecules. nih.govnih.gov
Table 1: Selected Synthetic Strategies for Amino-Substituted Furazans
| Starting Material | Key Transformation(s) | Product Type |
|---|---|---|
| Nitrofurazans | Reduction (e.g., with SnCl₂) | Aminofurazans |
| Nitrofurazans | Nucleophilic substitution with amines | N-substituted aminofurazans |
| Amidoximes | Cyclization reactions | Aminofurazans |
Butanoate Backbones
The butanoate backbone is a common structural feature in many organic molecules. General synthetic methodologies for constructing amino-substituted butanoate backbones often draw from the broader field of amino acid synthesis.
One classical approach is the amidomalonate synthesis , which is a variation of the malonic ester synthesis. libretexts.org This method involves the alkylation of a diethyl acetamidomalonate with an appropriate alkyl halide. Subsequent hydrolysis and decarboxylation yield the desired α-amino acid, which can be a substituted butanoate. libretexts.org
Another prevalent method is the conjugate addition or Michael addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org For the synthesis of a 3-aminobutanoate derivative, this would involve the reaction of an amine with a crotonate ester. This reaction can be catalyzed by various agents, including Lewis acids or bases. organic-chemistry.org
Reductive amination of a keto-acid or keto-ester is also a powerful method for introducing an amino group. libretexts.org For instance, the reductive amination of a 3-oxobutanoate ester would yield a 3-aminobutanoate. This transformation is typically carried out using a reducing agent in the presence of ammonia (B1221849) or an amine.
Furthermore, radical-based methods have emerged as a versatile tool for the synthesis of amino acid derivatives, including those with a butanoate backbone. These methods often involve the generation of an α-amino radical which can then participate in carbon-carbon bond-forming reactions. nih.gov
Table 2: General Synthetic Methodologies for Amino-Substituted Butanoate Backbones
| Methodology | Description | Key Reagents/Intermediates |
|---|---|---|
| Amidomalonate Synthesis | Alkylation of an amidomalonate ester followed by hydrolysis and decarboxylation. libretexts.org | Diethyl acetamidomalonate, alkyl halide, base, acid/base for hydrolysis. libretexts.org |
| Conjugate (Michael) Addition | Addition of an amine to an α,β-unsaturated butanoate ester. organic-chemistry.org | α,β-unsaturated ester (e.g., ethyl crotonate), amine, catalyst. organic-chemistry.org |
| Reductive Amination | Reaction of a keto-ester with an amine and a reducing agent. libretexts.org | Keto-ester (e.g., ethyl 3-oxobutanoate), amine, reducing agent (e.g., NaBH₃CN). libretexts.org |
Biochemical and Biological Research Investigations of 3 Amino 4 Trimethylazaniumyl Butanoate
Enzymatic Interactions and Activity Modulation
3-Amino-4-(trimethylazaniumyl)butanoate has been investigated as a structural analog of carnitine, leading to the exploration of its potential as an enzyme inhibitor. Derivatives of this compound have been specifically identified as inhibitors of carnitine palmitoyltransferase (CPT). The CPT system is crucial for the metabolism of long-chain fatty acids, and its inhibition can have significant effects on lipid metabolism. The core structure of this compound serves as a scaffold for developing derivatives with inhibitory activity against CPT-1, the isoform of carnitine palmitoyltransferase that plays a key role in regulating the entry of fatty acids into the mitochondria for beta-oxidation. google.com
Analogs of this compound have been synthesized and studied for their interaction with the Carnitine Palmitoyltransferase (CPT) system. google.com This enzyme system is essential for transporting long-chain fatty acids into the mitochondria for energy production through β-oxidation. medlineplus.gov The CPT system consists of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. medlineplus.gov Derivatives of this compound have been designed to act as inhibitors of CPT, particularly CPT-1. google.com By acting as a competitive inhibitor, these analogs can modulate fatty acid oxidation.
A selection of these inhibitory analogs is presented in the table below:
| Compound Name | Target Enzyme |
| (R)-4-trimethyl ammonium-3-[[4-[(3-hexyloxy)-phenoxy group] butyl] formamyl]-amino-butyric acid salt | CPT-1 |
| (R)-4-San Jia Ji Phosphonium-3-[[4-[(3-hexyloxy)-phenoxy group] butyl] formamyl]-amino-butyric acid salt | CPT-1 |
| (R)-4-trimethyl ammonium-3-[[4-(oxygen base in heptan)-phenyl]-formamyl]-amino-butyric acid salt | CPT-1 |
| (R)-and 4-trimethyl ammonium-3-[[2-(benzyloxy)-benzyl] formamyl]-amino-butyric acid salt | CPT-1 |
| (R)-4-trimethyl ammonium-3-[[(4-benzyloxy-3-methoxyl group)-benzyl] formamyl]-amino-butyric acid salt | CPT-1 |
| (R)-4-trimethyl ammonium-3-[[4-[(2-hexyloxy)-phenoxy group] butyl] formamyl]-amino-butyric acid salt | CPT-1 |
| (R)-4-trimethyl ammonium-3-[[4-[(3-hexyloxy)-phenoxy group] propyl group (propil)] formamyl]-amino-butyric acid salt | CPT-1 |
| (R)-and 4-trimethyl ammonium (B1175870) (ammonio)-3-[[3-(hexyloxy) phenoxy group] ethanoyl]-amino-butyric acid salt | CPT-1 |
This table is based on information from patent CN101511780A. google.com
Carnitine O-acetyltransferase (CRAT) is another key enzyme in fatty acid metabolism, responsible for the reversible transfer of acetyl groups between coenzyme A and carnitine. nih.govwikipedia.org This action helps to maintain the balance of acetyl-CoA and CoA in the mitochondria. ebi.ac.uk Given that this compound is a structural analog of carnitine, it has the potential to interact with CRAT as either a substrate or an inhibitor. The trimethylammonium group of carnitine is considered crucial for the catalytic activity of CRAT. wikipedia.org An analog of carnitine lacking this group was able to bind to the enzyme but did not facilitate a reaction, suggesting that the core structure is important for binding. wikipedia.org Therefore, it is plausible that this compound could bind to the active site of CRAT, potentially acting as a competitive inhibitor.
Role and Implications in Metabolic Pathways
The primary pathway for L-carnitine biosynthesis in mammals starts with the amino acids lysine (B10760008) and methionine. creative-proteomics.com This multi-step process involves the formation of several intermediates, including ε-N-trimethyllysine, 3-hydroxy-ε-N-trimethyllysine, γ-trimethylaminobutyraldehyde, and γ-butyrobetaine. creative-proteomics.comwikipedia.org As a structural analog of carnitine and its precursors, this compound could potentially interfere with this pathway. For instance, it might compete with the natural substrates of the enzymes involved, such as γ-butyrobetaine hydroxylase, the enzyme that catalyzes the final step of carnitine synthesis. nih.govhmdb.ca
The degradation of carnitine can also be a source of metabolic interactions. In some organisms, carnitine degradation involves enzymes like carnitine monooxygenase, which cleaves the C-N bond. frontiersin.org An analog like this compound could potentially inhibit or be an alternative substrate for enzymes in these degradation pathways.
The key steps in carnitine biosynthesis are summarized below:
| Step | Precursor | Enzyme | Product |
| 1 | ε-N-trimethyllysine | ε-N-trimethyllysine dioxygenase (TMLD) | 3-hydroxy-ε-N-trimethyllysine |
| 2 | 3-hydroxy-ε-N-trimethyllysine | 3-hydroxy-ε-N-trimethyllysine aldolase (B8822740) (HTMLA) | γ-trimethylaminobutyraldehyde |
| 3 | γ-trimethylaminobutyraldehyde | γ-trimethylaminobutyraldehyde dehydrogenase (TMABADH) | γ-butyrobetaine |
| 4 | γ-butyrobetaine | γ-butyrobetaine hydroxylase (γ-BBH) | L-carnitine |
This table is compiled from information on the carnitine biosynthesis pathway. creative-proteomics.comwikipedia.orgnih.govyoutube.com
Impact on Amino Acid Catabolism (in the broader context of carnitine's known roles)
This compound, also known as gamma-butyrobetaine (GBB), is the direct endogenous precursor to L-carnitine, a compound essential for fatty acid metabolism. nih.gov The role of GBB in amino acid catabolism is intrinsically linked to the functions of its successor, L-carnitine. While not directly catabolized in the same manner as traditional amino acids for energy, the GBB-carnitine axis is crucial for processes that are coupled to the breakdown of amino acids, particularly the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. nih.gov
The catabolism of BCAAs occurs primarily in skeletal muscle and yields acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov L-carnitine is vital for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating pathway. Furthermore, carnitine plays a critical role in modulating the intramitochondrial acetyl-CoA/CoA ratio. An accumulation of acetyl-CoA, which can result from high rates of both fatty acid oxidation and BCAA catabolism, can inhibit key enzymes like pyruvate (B1213749) dehydrogenase and lead to metabolic inefficiency.
By buffering excess acetyl groups to form acetyl-L-carnitine, L-carnitine frees up coenzyme A (CoA) for other metabolic processes, including the continued catabolism of BCAAs. nih.gov Therefore, a sufficient supply of L-carnitine, which depends on the bioavailability of its precursor GBB, is necessary to support the efficient and uninterrupted breakdown of amino acids for energy, especially during periods of high metabolic demand such as exercise or fasting. nih.govnih.gov The relationship ensures that the carbon skeletons of amino acids are effectively integrated into central energy metabolism. themedicalbiochemistrypage.org
| Metabolic Pathway | Role of L-Carnitine (derived from GBB) | Impact on Amino Acid Catabolism |
| BCAA Catabolism | Buffers excess intramitochondrial acetyl-CoA by forming acetyl-L-carnitine. | Facilitates the continuous operation of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, preventing feedback inhibition and supporting the breakdown of leucine, isoleucine, and valine. |
| TCA Cycle | Modulates the acetyl-CoA pool, ensuring availability of free CoA. | Supports the entry of catabolic products (acetyl-CoA, succinyl-CoA) from glucogenic and ketogenic amino acids into the TCA cycle for complete oxidation. themedicalbiochemistrypage.org |
| Gluconeogenesis | Facilitates the export of acetyl groups from mitochondria for other synthetic pathways. | Indirectly supports the use of glucogenic amino acid carbon skeletons for glucose synthesis by maintaining mitochondrial metabolic efficiency. researchgate.net |
Investigation of Cellular Transport Mechanisms
The biological activity of this compound is dependent on its movement across cellular membranes. This process is not achieved through simple diffusion but relies on sophisticated transport systems.
The uptake of this compound into cells is an active, saturable process characteristic of carrier-mediated transport. nih.gov This form of transport involves membrane-bound proteins that bind to the substrate and facilitate its movement across the lipid bilayer. khanacademy.org Studies on related compounds, particularly L-carnitine, have demonstrated that this transport is dependent on specific protein carriers rather than passive movement down a concentration gradient. nih.gov This mechanism allows cells to accumulate GBB against a concentration gradient, a hallmark of active transport that requires energy. youtube.com The transport systems are highly specific, recognizing the distinct chemical structure of GBB and related molecules. umich.edu
Extensive research has led to the identification of specific transporters responsible for the uptake of GBB and L-carnitine. The primary transporter is the novel organic cation transporter 2 (OCTN2), also known as SLC22A5. mdpi.com This protein is a sodium-ion-dependent, high-affinity carnitine transporter that also recognizes GBB as a substrate. The SLC (solute carrier) family of transporters includes numerous proteins responsible for moving a wide array of molecules, including amino acids and other nutrients, across cell membranes. mdpi.com While other transporters may play a minor role, SLC22A5 is considered the principal gateway for GBB and L-carnitine into tissues such as skeletal muscle, heart, and kidney. The identification of such transporters provides a basis for understanding the tissue-specific distribution and homeostasis of these compounds. nih.gov
| Transporter | Gene Name | Substrates | Transport Characteristics |
| OCTN2 | SLC22A5 | L-carnitine, this compound (GBB) | High-affinity, sodium-dependent |
| LAT1 | SLC7A5 | Large neutral amino acids (e.g., Leucine) | Sodium-independent |
| ATB⁰⁺ | SLC6A14 | Neutral and cationic amino acids | Sodium- and chloride-dependent |
The efficiency of carrier-mediated transport systems like SLC22A5 is sensitive to the surrounding extracellular environment. The kinetics of GBB uptake can be influenced by several factors. Since SLC22A5 is a sodium-dependent transporter, the rate of GBB influx is directly coupled to the extracellular sodium concentration. A lower sodium concentration in the extracellular fluid would be expected to decrease the rate of transport.
Furthermore, the pH of the extracellular medium can influence the activity of membrane transporters. Changes in pH can alter the ionization state of amino acid residues in the transporter protein, potentially affecting its conformation and substrate-binding affinity. umich.edu Competitive inhibition is another critical factor; the presence of other molecules that are also substrates for SLC22A5, such as L-carnitine or pharmacological analogues, can competitively inhibit the uptake of GBB, thereby reducing its rate of entry into the cell. These factors are crucial for understanding the regulation of intracellular GBB levels under varying physiological and pathological conditions.
Exploration of Other Biological Functions and Mechanisms (if inferred from related compounds)
Given that this compound is the immediate precursor to L-carnitine, its biological functions are largely inferred from the well-documented roles of carnitine. nih.gov The conversion of GBB to carnitine is a critical step in maintaining cellular energy homeostasis, suggesting that GBB itself is a key regulator of metabolic function.
Research into L-carnitine has revealed its potential therapeutic applications in a variety of conditions, implying that ensuring adequate GBB availability could be of similar importance. nih.gov For instance, L-carnitine has been investigated for its role in cardiovascular health, where it may improve myocardial metabolism in ischemic conditions. It has also shown potential in treating neurological disorders by possibly mitigating oxidative stress and improving mitochondrial function within the brain. nih.gov The ability of carnitine to cross the blood-brain barrier, facilitated by specific transporters, underscores the importance of this system in central nervous system health. nih.gov Consequently, research into GBB often explores its potential to modulate the same pathways, acting as a pro-drug for L-carnitine to support energy-demanding tissues throughout the body.
Advanced Analytical Methodologies for Characterization and Quantification
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the determination of molecular weight, confirmation of elemental composition, and quantification of 3-Amino-4-(trimethylazaniumyl)butanoate. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound. The compound has a chemical formula of C₇H₁₅NO₃ and a monoisotopic mass of 161.10519 g/mol . massbank.eu When analyzed, typically as the protonated molecule [M+H]⁺, HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone technique for the quantification of this compound in complex matrices such as biological fluids and food products. The liquid chromatography system separates the target compound from other components in the sample, which are then detected by the mass spectrometer.
Due to the polar and zwitterionic nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode as it provides good retention without the need for chemical derivatization. bevital.no Reversed-phase chromatography (e.g., using C8 or C18 columns) can also be employed, often with the use of ion-pairing agents in the mobile phase. nih.gov
Tandem mass spectrometry (MS/MS) is commonly used for detection, providing high selectivity and sensitivity. nih.govposeidon-scientific.com In this setup, the parent ion of this compound (m/z 162 for the [M+H]⁺ ion) is selected and fragmented to produce characteristic product ions (e.g., m/z 103 and 85). nih.gov This transition, known as Multiple Reaction Monitoring (MRM), allows for highly specific quantification, even at very low concentrations.
Examples of LC-MS/MS Methods for this compound Analysis
| Chromatography Mode | Column | Mobile Phase | MS Detection | Precursor Ion (m/z) | Product Ion(s) (m/z) |
|---|---|---|---|---|---|
| Reversed-Phase nih.gov | Zorbax Eclipse C₈ | 0.1% HFBA in Water/Methanol | ESI-MS/MS | 162 | 103, 85 |
| HILIC poseidon-scientific.com | HILIC Column | 0.1% Formic Acid in Water/Acetonitrile (B52724) | ESI-MS/MS | - | - |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separation and analysis. However, due to the non-volatile nature of this compound, direct analysis by GC-MS is not feasible. sigmaaldrich.com The compound must first be chemically modified through a process called derivatization to increase its volatility and thermal stability. mdpi.comthermofisher.com
Common derivatization strategies for polar compounds like amino acids involve converting the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups into less polar, more volatile moieties. sigmaaldrich.com Silylation is a frequent approach, using reagents that replace the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Another method involves esterification of the carboxyl group followed by acylation of the hydroxyl and amino groups. mdpi.com Once derivatized, the compound can be separated by GC and identified by its characteristic mass spectrum.
Common Derivatization Reagents for GC-MS Analysis of Polar Analytes
| Reagent Name | Abbreviation | Derivative Group |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
A primary fragmentation pathway anticipated for this compound involves the neutral loss of trimethylamine (B31210) (C₃H₉N), which has a molecular weight of 59.11 Da. researchgate.net This fragmentation is characteristic of compounds containing a trimethylammonium group. researchgate.net Another expected key fragment ion would be at a mass-to-charge ratio (m/z) of 85.0284, corresponding to the butanoic acid backbone, a common fragment observed in the MS/MS spectra of acylcarnitines. researchgate.net
To illustrate a potential fragmentation pattern, the MS/MS data for the closely related compound L-carnitine, which differs by having a hydroxyl group instead of an amino group at the C3 position, can be examined. In the mass spectrum of L-carnitine, prominent product ions are observed at m/z 103, 85, and 60, corresponding to the loss of trimethylamine, the butanoic acid backbone, and the trimethylammonium ion, respectively. massbank.eu A similar pattern would be expected for this compound, with adjustments for the mass difference due to the amino group.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Putative Fragment Identity |
| 161.13 | 102.05 | 59.08 | [M+H - N(CH₃)₃]⁺ |
| 161.13 | 85.03 | 76.10 | Butanoic acid backbone |
| 161.13 | 60.08 | 101.05 | Trimethylammonium ion |
This table is predictive and based on the fragmentation of structurally similar compounds.
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation of this compound from other components in a mixture, a critical step for accurate quantification and characterization.
Due to its high polarity and ionic nature, this compound is well-suited for separation by Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govnih.govcabidigitallibrary.orgglobalhab.info HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes that are often poorly retained in reversed-phase chromatography. chromatographyonline.com
A typical HILIC-MS/MS method for the analysis of similar polar compounds, such as carnitine and acylcarnitines, would employ a zwitterionic or amide-based stationary phase. nih.govnih.gov The mobile phase often consists of a gradient of acetonitrile and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to achieve optimal separation. nih.gov This approach allows for the effective separation of isomers and provides robust and sensitive quantification when coupled with mass spectrometry. nih.govnih.gov
Table 2: Exemplar HILIC Method Parameters for Polar Metabolite Analysis
| Parameter | Condition |
| Column | Zwitterionic or Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
This table represents a typical HILIC method and would require optimization for the specific analysis of this compound.
The determination of the enantiomeric purity of this compound is crucial, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. yakhak.org
One effective approach for the chiral separation of similar compounds, like carnitine, involves the use of a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as a Chirobiotic T column. google.com This type of CSP can often resolve the enantiomers of polar, ionic compounds without the need for derivatization. google.com A mobile phase consisting of an organic solvent like acetonitrile with an aqueous buffer is typically employed. google.com
Alternatively, an indirect method can be used where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov For instance, acetyl-L-carnitine has been successfully resolved from its D-enantiomer after derivatization with a chiral amino compound. nih.gov
Table 3: Potential Chiral HPLC Approaches for this compound
| Method | Chiral Stationary Phase / Derivatization | Mobile Phase Example | Detection |
| Direct | Macrocyclic Glycopeptide (e.g., Chirobiotic T) | Acetonitrile/Water with 0.1% Formic Acid | MS, UV |
| Indirect | Derivatization with a chiral reagent (e.g., (+)-FLEC) followed by C18 column | Acetonitrile/Water gradient | Fluorescence, UV |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a pure compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₇H₁₆N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
The verification is performed by high-precision combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The experimentally determined percentages are then compared to the theoretical values to confirm the compound's elemental composition and purity.
Table 4: Theoretical Elemental Composition of this compound (C₇H₁₆N₂O₂)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 52.49 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 10.07 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.49 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 19.97 |
| Total | 160.217 | 100.00 |
Development and Validation of Quantitative Metabolomics Assays
Quantitative metabolomics assays are vital for determining the concentration of this compound in biological samples, which is essential for understanding its physiological roles and its association with various metabolic states. nih.govnih.govbevital.noresearchgate.net
Targeted metabolomics focuses on the precise and accurate quantification of a predefined set of metabolites. nih.govnih.gov An LC-MS/MS-based targeted assay is the gold standard for the quantification of this compound in complex matrices like plasma or tissue extracts. nih.govresearchgate.net
The development of such an assay involves several key steps. First, a robust chromatographic method, typically HILIC for polar compounds, is optimized to achieve good separation of the analyte from interfering matrix components. nih.gov Next, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard are monitored. nih.gov This provides high selectivity and sensitivity.
The assay must be rigorously validated according to established guidelines to ensure its reliability. nih.gov Validation parameters include linearity (calibration curve), accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.gov
Table 5: Key Validation Parameters for a Targeted Metabolomics Assay
| Parameter | Acceptance Criteria | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve. |
| Accuracy | 85-115% | The closeness of the measured concentration to the true value. |
| Precision (%RSD) | < 15% | The degree of scatter between a series of measurements. |
| LOD | Signal-to-Noise > 3 | The lowest concentration of analyte that can be reliably detected. |
| LOQ | Signal-to-Noise > 10 | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy. |
| Recovery | Consistent and reproducible | The efficiency of the extraction process. |
| Matrix Effect | Minimal and compensated for by the internal standard | The influence of co-eluting matrix components on the ionization of the analyte. |
Isotopic Labeling Strategies for Metabolic Flux Analysis
Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound, commonly known as L-carnitine, within biological systems. nih.gov By replacing specific atoms in the L-carnitine molecule with their stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)), researchers can track the compound and its derivatives through various metabolic pathways. nih.govmdpi.com This approach, often coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides quantitative insights into the rates of metabolic reactions, known as metabolic fluxes. ethz.chcreative-proteomics.comox.ac.uk
Stable isotope tracing studies have been instrumental in elucidating the dynamics of L-carnitine transport and metabolism. For instance, deuterium-labeled L-carnitine has been used to monitor its uptake, distribution, and subsequent acetylation in muscle tissue. nih.gov In one such study, deuterium-labeled carnitine (d3-carnitine) was administered intravenously to trace its diffusion into skeletal muscles. nih.gov This allowed for the differentiation between the exogenously supplied tracer and the endogenous carnitine pool, revealing that muscle contraction accelerates carnitine uptake and its conversion to acetylcarnitine. nih.gov
Furthermore, isotopic labeling helps to uncover the role of L-carnitine and its derivatives in central carbon metabolism. The use of ¹³C-labeled acetyl-L-carnitine ([1-¹³C]ALCAR) serves as a probe for the tricarboxylic acid (TCA) cycle. nih.gov Once transported into the mitochondrial matrix, the labeled acetyl group from ALCAR enters the TCA cycle as acetyl-CoA. nih.gov By detecting the ¹³C label in downstream metabolites like glutamate, researchers can analyze TCA cycle activity in vivo. nih.gov
Isotopic labeling is also crucial for quantifying the metabolic flux of L-carnitine through pathways mediated by the gut microbiota. L-carnitine is a precursor to the proatherogenic metabolite trimethylamine N-oxide (TMAO). nih.govnih.gov Studies have employed deuterium-labeled precursors, such as [N-(CD₃)₃]-γ-butyrobetaine (a downstream metabolite of L-carnitine), to confirm the conversion pathway to trimethylamine (TMA) by gut bacteria. nih.gov The detection of deuterium-labeled TMA confirms its origin from L-carnitine metabolism, providing a method to quantify the flux through this pathway. nih.gov
In clinical and research settings, stable isotope dilution mass spectrometry is a standard method for the accurate quantification of L-carnitine and its acylated derivatives (acylcarnitines). nih.govnih.gov This technique uses stable isotope-labeled versions of the target analytes (e.g., d₉-TMAO, d₁₁-L-carnitine) as internal standards. frontiersin.org By adding a known amount of the labeled standard to a sample, the concentration of the endogenous, unlabeled compound can be precisely measured, which is essential for studying metabolic disorders. nih.govisotope.com
The data gathered from these isotopic labeling strategies are fundamental for constructing metabolic flux maps, which provide a detailed, quantitative picture of cellular metabolism. nih.govresearchgate.net
Table 1: Examples of Isotopic Labeling Strategies for L-Carnitine Metabolic Flux Analysis
| Isotopic Tracer | Biological System | Analytical Technique | Metabolic Pathway Investigated | Key Finding | Reference |
|---|---|---|---|---|---|
| Deuterium-labeled carnitine (d3-carnitine) | Mouse Skeletal Muscle | MALDI-MS Imaging | Carnitine uptake and acetylation | Muscle contraction increases the rate of carnitine uptake and its conversion to acetylcarnitine. | nih.gov |
| Hyperpolarized [1-¹³C]Acetyl-L-carnitine ([1-¹³C]ALCAR) | Rat Heart (in vivo) | Magnetic Resonance Spectroscopy (MRS) | Tricarboxylic Acid (TCA) Cycle | Demonstrated that ALCAR can be used to probe TCA cycle activity by detecting ¹³C in downstream metabolites like glutamate. | nih.gov |
| Deuterium-labeled γ-butyrobetaine (D₆-γbb) | Human Gut Bacteria (E. timonensis) | Liquid Chromatography–Mass Spectrometry (LC-MS) | Gut microbial metabolism to Trimethylamine (TMA) | Confirmed that γ-butyrobetaine metabolism proceeds via a CoA thioester intermediate to produce TMA. | nih.gov |
| d₉-TMAO and d₁₁-L-carnitine | Human Plasma | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification for metabolic profiling | Used as internal standards for accurate quantification of TMAO and L-carnitine to study their association with metabolic syndrome. | frontiersin.org |
Computational Chemistry and Structural Biology Insights
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the fundamental electronic properties of L-carnitine, which govern its structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) Studies of Molecular Conformations and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It is particularly effective for determining the geometries of stable conformers (spatial arrangements of atoms) and calculating their relative energies. For a flexible molecule like L-carnitine, which has a rotatable carbon backbone, multiple low-energy conformations exist.
DFT calculations can map the potential energy surface of the molecule by systematically rotating its dihedral angles. This process identifies the most stable conformers and the energy barriers between them. The theory helps in understanding charge localization and migration within the molecule in various states, which is crucial for understanding its reactivity and binding affinity. While specific comprehensive conformational analyses of isolated L-carnitine using DFT are not extensively detailed in readily available literature, the methodology is standard for small biomolecules. For instance, DFT has been successfully used to optimize the geometry of L-carnitine when studying its complexation with host molecules, demonstrating the method's applicability. researchgate.net Such studies are essential for understanding which shapes the molecule is likely to adopt in different environments, such as in the gas phase or in solution.
Theoretical Prediction of Spectroscopic Properties
Quantum chemical methods, particularly DFT, are also used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the molecule's three-dimensional structure. DFT calculations can predict these NMR parameters. researchgate.net For L-carnitine, theoretical calculations can help assign the signals observed in experimental spectra to specific protons and carbons in the molecule. researchgate.nethmdb.ca Furthermore, by calculating the NMR properties for different stable conformers identified through DFT, researchers can determine the population-weighted average spectrum, which can be compared directly with experimental spectra measured in solution. This approach has been used to confirm the binding interactions of L-carnitine in host-guest complexes. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman spectra provide information about the vibrational modes of a molecule. Ab initio and DFT calculations can predict these vibrational frequencies and intensities. rsc.orggithub.io Each conformer of L-carnitine has a unique calculated vibrational spectrum. Comparing these theoretical spectra with experimental results can help identify the specific conformations present under experimental conditions. This is particularly useful for understanding how the molecule's structure might change upon interaction with its environment or binding partners.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with its environment, such as water molecules.
For 3-Amino-4-(trimethylazaniumyl)butanoate, MD simulations can reveal how the molecule explores different conformations in an aqueous solution. These simulations model the explicit interactions between the zwitterionic L-carnitine molecule and surrounding water molecules, capturing the formation and breaking of hydrogen bonds. This provides insight into the hydration shell of the molecule and how water mediates its structural flexibility.
Furthermore, MD simulations are crucial for assessing the stability of L-carnitine when bound to a protein. For example, simulations of the L-carnitine-Lactate Dehydrogenase A (LDH-A) complex have been used to calculate the root mean-square fluctuation (RMSF). These calculations showed that L-carnitine formed more stable interactions with LDH-A compared to a control inhibitor, despite having a weaker initial binding affinity. sci-hub.ru The stability is indicated by milder fluctuations in the molecule's atomic positions over the course of the simulation, suggesting a stable binding mode. sci-hub.ru
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico techniques are instrumental in predicting how L-carnitine interacts with its biological targets and in designing new molecules with similar properties.
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like L-carnitine) when bound to a second molecule (a receptor, typically a protein). This method is used to understand the binding mode and estimate the binding affinity.
L-carnitine's interactions with several key proteins have been investigated using molecular docking:
Lactate Dehydrogenase A (LDH-A): Docking studies investigated L-carnitine as a potential inhibitor of LDH-A. The simulations predicted a binding affinity value of -5.2 kcal/mol. sci-hub.ru
Carnitine Acetyltransferase (CrAT): The binding of L-carnitine to human CrAT is well-characterized. The crystal structure reveals that L-carnitine binds in a preformed pocket. researchgate.net Key interactions include a pi-cation interaction between the quaternary nitrogen of L-carnitine and the aromatic ring of the amino acid Phenylalanine 545 (Phe545). The negatively charged carboxylate group forms an electrostatic interaction with Arginine 497 (Arg497) and a network of hydrogen bonds with Tyrosine 431 (Tyr431), Threonine 444 (Thr444), and a water molecule. researchgate.net
Organic Cation/Carnitine Transporter (OCTN2): Molecular docking has been used to confirm the competitive inhibitory mechanism between L-carnitine and the anticancer drug etoposide (B1684455) for the OCTN2 transporter. researchgate.netresearchgate.net These simulations help visualize how both molecules fit into the transporter's binding site, explaining their competition for transport.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Lactate Dehydrogenase A (LDH-A) | -5.2 | Not specified in detail | Binding interaction |
| Carnitine Acetyltransferase (CrAT) | Not specified | Phe545 | Pi-cation interaction |
| Arg497 | Electrostatic interaction | ||
| Tyr431 | Hydrogen bond | ||
| Thr444 | Hydrogen bond | ||
| Organic Cation/Carnitine Transporter (OCTN2) | Not specified | Not specified in detail | Competitive binding |
Pharmacophore Modeling for Ligand Design and Screening
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known ligand or the protein-ligand complex.
A common feature substrate pharmacophore model for the human organic cation/carnitine transporter (hOCTN2) was developed using L-carnitine and eight other known substrates. rsc.org This model identified the crucial chemical features required for a molecule to be transported by hOCTN2. The resulting pharmacophore consisted of:
Two hydrogen bond acceptors
A positive ionizable feature
Ten excluded volumes (regions of space that cannot be occupied)
This model was successfully validated by mapping other known OCTN2 substrates onto it. When this pharmacophore was used to screen a database of approximately 800 known drugs, it identified 30 potential OCTN2 interactors. rsc.org Notably, at least 16 of these drugs had been associated with rhabdomyolysis, a side effect potentially linked to interference with L-carnitine transport, thus validating the predictive power of the model. rsc.org Such models are valuable tools for screening large compound libraries to find new molecules that might interact with a specific target and for predicting potential drug-drug interactions or side effects.
Analysis of Structure-Activity Relationships through Computational Models
The investigation of structure-activity relationships (SAR) is a cornerstone of modern drug discovery and molecular biology, providing critical insights into how a molecule's chemical structure influences its biological activity. For this compound, also known as gamma-butyrobetaine (GBB), and its analogs, computational models are indispensable tools for elucidating these relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations are employed to predict the biological activity of novel compounds and to understand the molecular interactions that govern their function. mdpi.comnih.govresearchgate.net
A notable application of these computational methods can be seen in the study of heterocyclic analogs of GBB as potential inhibitors of carnitine acetyltransferase (CAT). mdpi.comnih.gov Through a combination of rational design and molecular docking, researchers have explored how modifications to the GBB scaffold affect its inhibitory potential. These computational analyses have revealed key structural determinants for activity. For instance, it has been demonstrated that the introduction of bulky, hydrophobic substituents at the gamma position of the GBB structure enhances inhibitory activity against CAT. nih.gov Conversely, esterification of the carboxyl group or an increase in the polarity of the gamma-position substituent leads to a marked decrease in inhibitory capacity. mdpi.comnih.gov
These computational findings are often correlated with in vitro experimental data, such as IC50 values, to build robust SAR models. The insights derived from these models are instrumental in guiding the synthesis of new analogs with improved potency and selectivity. For example, the understanding that hydrophobicity and steric bulk in a specific region of the molecule are beneficial for activity allows medicinal chemists to prioritize the synthesis of compounds with these features, thereby accelerating the drug discovery process.
The general workflow for a computational SAR study of this compound analogs would typically involve the following steps:
Dataset compilation: A series of analogs with experimentally determined biological activities is collected.
Molecular descriptor calculation: A wide range of 2D and 3D molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each analog.
Model generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. mdpi.com
Model validation: The predictive power of the generated QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com
The resulting validated QSAR model can then be used to predict the activity of virtual compounds, aiding in the design of new, potentially more potent molecules.
| Structural Modification | Effect on Inhibitory Activity (CAT) | Computational Insight |
| Increased volume of gamma-substituent | Increased inhibition | Favorable steric interactions in the enzyme's active site. |
| Esterification of carboxyl group | Diminished inhibition | Loss of a key interaction point (e.g., hydrogen bonding) or unfavorable steric hindrance. |
| Increased polarity of gamma-substituent | Diminished inhibition | Reduced hydrophobic interactions that may be crucial for binding. |
| Aromaticity of gamma-substituent | No significant influence | The electronic nature of this specific substituent is not a primary driver of binding affinity. |
Homology Modeling and De Novo Structure Prediction for Uncharacterized Analogs
While SAR studies provide valuable information about the ligand, understanding the three-dimensional structure of the target protein is often crucial for rational drug design. When the experimental structure of a target protein is unavailable, computational methods such as homology modeling and de novo structure prediction can be employed to generate a structural model. These methods are particularly relevant for studying the interactions of uncharacterized analogs of this compound with their biological targets.
Homology Modeling , also known as comparative modeling, is a technique used to predict the 3D structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). This method is predicated on the principle that proteins with similar sequences tend to adopt similar three-dimensional structures. For an uncharacterized enzyme that metabolizes or is inhibited by an analog of this compound, homology modeling could be used to build a model of its active site, provided a suitable template structure is available in the Protein Data Bank (PDB). The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template.
The steps involved in homology modeling typically include:
Template identification: Searching protein structure databases for proteins with significant sequence similarity to the target sequence.
Sequence alignment: Aligning the target sequence with the template sequence(s).
Model building: Building the 3D model of the target protein based on the alignment with the template structure(s).
Model refinement and validation: Optimizing the geometry of the model and assessing its quality using various computational tools.
De Novo Structure Prediction , on the other hand, aims to predict the 3D structure of a protein from its amino acid sequence alone, without the use of a homologous template. bakerlab.orgnih.gov This approach is more computationally intensive and generally less accurate than homology modeling but is the only option when no suitable templates are available. Methods like Rosetta utilize principles of protein folding and energy minimization to generate plausible 3D models. bakerlab.orgnih.gov While challenging, de novo prediction can provide valuable structural hypotheses for novel proteins that may interact with analogs of this compound.
Applications of 3 Amino 4 Trimethylazaniumyl Butanoate As a Chemical Biology Probe
Design and Synthesis of Derivatives as Specific Chemical Probes
The utility of aminocarnitine as a chemical probe has been enhanced through the strategic design and synthesis of various derivatives. These modifications are aimed at improving potency, selectivity, and cell permeability, thereby creating more specific tools for studying individual enzyme isoforms and their roles in different tissues.
The synthesis of the parent compound, DL-aminocarnitine (3-amino-4-trimethylaminobutyrate), has been reported, along with a variety of N-acylated derivatives. nih.govosti.gov These acylaminocarnitines are designed to mimic the natural substrates of carnitine acyltransferases. For example, acetyl-DL-aminocarnitine is an analog of acetyl-L-carnitine, while longer-chain derivatives like decanoyl- and palmitoyl-DL-aminocarnitine mimic long-chain acylcarnitines. osti.gov
Further synthetic efforts have focused on replacing the amino group with other functional moieties to explore structure-activity relationships and improve inhibitory activity. A notable series of enantiomerically pure (R)-aminocarnitine derivatives has been developed where the amino group is modified to contain ureido, carbamate, sulfonamide, or sulfamide (B24259) functionalities, appended with long alkyl chains (C7-C14). nih.gov This modular synthesis allows for the generation of a library of probes with varying physicochemical properties to target carnitine palmitoyltransferase (CPT) isoforms with greater specificity. nih.govresearchgate.net For instance, the derivative ST1326 is an aminocarnitine analog that has been specifically studied as an inhibitor of the liver isoform of CPT1, CPT1A. oup.com
These synthetic strategies provide a platform for creating a diverse toolkit of chemical probes derived from the aminocarnitine scaffold, enabling a more nuanced investigation of the carnitine shuttle system.
Utilization in Target Engagement and Target Validation Studies
A primary application of aminocarnitine and its derivatives is in target engagement and validation. These compounds have been instrumental in confirming the role of carnitine acyltransferases as key regulators of fatty acid metabolism. medkoo.com Target engagement, the binding of a molecule to its intended biological target, is demonstrated through robust inhibition of enzyme activity.
Aminocarnitine probes have been shown to directly engage and inhibit the two major enzymes of the carnitine shuttle:
Carnitine Palmitoyltransferase (CPT): This enzyme system (comprising CPT1 and CPT2) is responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. DL-aminocarnitine is a potent inhibitor of CPT activity. nih.gov Its derivatives, particularly those with long alkyl chains, have been optimized as highly potent, reversible inhibitors of CPT1. nih.gov
Carnitine Acetyltransferase (CAT): This enzyme manages the transport of acetyl groups across mitochondrial membranes. Acetyl-DL-aminocarnitine is a powerful competitive inhibitor of CAT, binding approximately 13-fold more tightly than its endogenous counterpart, acetylcarnitine. nih.gov
The validation of these enzymes as targets is supported by kinetic studies that quantify the inhibitory potency of the probes. For example, acetyl-DL-aminocarnitine exhibits a Ki of 24 µM against carnitine acetyltransferase. nih.gov Similarly, specific ureidic, sulfonamidic, and sulfamidic derivatives of aminocarnitine show IC50 values against liver CPT1 in the low micromolar range. nih.gov By using these probes to induce a specific enzymatic block, researchers can confirm the functional importance of these enzymes in cellular and organismal physiology, validating them as potential therapeutic targets for metabolic diseases. pelagobio.com
| Compound | Target Enzyme | Inhibition Constant | Reference |
|---|---|---|---|
| Acetyl-DL-aminocarnitine | Carnitine Acetyltransferase (CAT) | Ki = 24 µM | nih.gov |
| DL-Aminocarnitine | Carnitine Palmitoyltransferase (CPT) | 64% inhibition at 5 µM | nih.gov |
| (R)-Aminocarnitine Ureidic Derivative (17) | Liver CPT1 (L-CPT1) | IC50 = 1.1 µM | nih.gov |
| (R)-Aminocarnitine Sulfonamidic Derivative (7) | Liver CPT1 (L-CPT1) | IC50 = 0.7 µM | nih.gov |
| (R)-Aminocarnitine Sulfamidic Derivative (9) | Liver CPT1 (L-CPT1) | IC50 = 0.8 µM | nih.gov |
Application in Elucidating Biological Pathways and Mechanisms
Aminocarnitine-based probes are powerful tools for elucidating the mechanisms of metabolic pathways, particularly the fatty acid oxidation (FAO) pathway. nih.govpatsnap.com By creating a specific pharmacological blockade of CPT or CAT, these molecules allow for the study of downstream metabolic consequences.
The mechanism of action involves inhibiting the transport of fatty acids into the mitochondria. patsnap.com This leads to a decreased rate of β-oxidation, which can be directly measured. For example, in mice treated with acetyl-DL-aminocarnitine, the catabolism of radiolabeled [14C]palmitate to 14CO2 was significantly reduced. nih.govosti.gov This provides direct evidence for the role of the carnitine shuttle in long-chain fatty acid metabolism.
The use of these probes has helped to delineate several key aspects of metabolic regulation:
Interplay between Fatty Acid and Glucose Metabolism: By inhibiting FAO, aminocarnitine derivatives cause a metabolic shift. In diabetic mice, DL-aminocarnitine administration was found to lower plasma glucose levels, indicating a compensatory increase in glucose utilization when fatty acid metabolism is blocked. osti.gov
Ketogenesis: The inhibition of CPT in vivo prevents or reverses ketogenesis in fasted mice, demonstrating the essential role of hepatic FAO in the production of ketone bodies. osti.gov
Lipid Homeostasis: Treatment with aminocarnitine probes leads to the reversible accumulation of triglycerides in the liver and kidneys. osti.gov This phenotype underscores the importance of FAO in managing cellular lipid levels.
Furthermore, studies using fibroblast cell lines from patients with FAO disorders have utilized L-aminocarnitine to dissect the pathway more finely. In these cells, the probe inhibits CPT2, leading to an accumulation of C16-acylcarnitine, which mimics the biochemical phenotype of CPT2 or CACT deficiency and helps in characterizing the function of different enzymes within the FAO cascade. nih.govresearchgate.net
Integration into Phenotypic Screening and Chemical Genetic Analysis
While not typically used in large-scale, forward chemical genetic screens, aminocarnitine and its derivatives are excellent tools for reverse chemical genetics. nih.gov In this approach, a small molecule with a known target is used to perturb a biological system to link the function of that target to a specific cellular or organismal phenotype. nih.govwikipedia.org
The use of aminocarnitine exemplifies this approach. The known molecular target is the carnitine acyltransferase system. By introducing the compound into cells or animal models, researchers can screen for phenotypic changes. The observed phenotypes—such as altered lipid accumulation, changes in glucose tolerance, or reduced production of CO2 from fatty acids—can then be directly attributed to the inhibition of the target enzymes. osti.gov This allows for a kinetic analysis of the consequences of protein function inhibition in vivo. nih.gov
For example, observing that aminocarnitine administration leads to triglyceride accumulation in the liver provides strong evidence that its target, CPT, is essential for hepatic lipid homeostasis. osti.gov This strategy validates the biological role of the target protein in a physiological context. Although formal phenotypic screening of large libraries is a different process, the targeted use of aminocarnitine probes to produce and analyze a phenotype is a core principle of chemical biology and chemical genetics. biorxiv.orgnih.gov
Studying Biomolecule-Ligand Interactions (e.g., protein-ligand binding)
Aminocarnitine probes are instrumental in the quantitative study of protein-ligand interactions. The interactions between these inhibitors and their target enzymes (CPT and CAT) have been characterized primarily through enzyme kinetics, which provides detailed information about binding affinity and the mechanism of inhibition. nih.gov
Key findings from these studies include:
Binding Affinity: The potency of the inhibitors, measured by constants like Ki and IC50, reflects the strength of the protein-ligand interaction. The low micromolar IC50 values of aminocarnitine derivatives for CPT1 indicate a high-affinity binding interaction. nih.gov
Mechanism of Inhibition: Kinetic analysis has shown that acetyl-DL-aminocarnitine acts as a competitive inhibitor with respect to acetyl-L-carnitine, suggesting that it binds to the same active site on the CAT enzyme. nih.gov Palmitoyl-DL-aminocarnitine is a potent reversible inhibitor of CPT. osti.gov
While detailed structural studies like X-ray crystallography of aminocarnitine bound to its targets are not widely reported in the reviewed literature, the kinetic data provide a solid foundation for understanding the binding event. More advanced biophysical techniques could be employed to further characterize these interactions. researchgate.net Techniques such as Isothermal Titration Calorimetry (ITC) could determine the thermodynamic parameters of binding, while Surface Plasmon Resonance (SPR) could provide real-time kinetic data on association and dissociation rates. nih.govnih.govharvard.edu These methods, applied to the aminocarnitine-acyltransferase system, would offer a more complete picture of the molecular interactions that underpin the probe's inhibitory activity.
| Technique | Information Provided | Applicability to Aminocarnitine Studies |
|---|---|---|
| Enzyme Kinetics | Inhibition constants (Ki, IC50), mechanism of inhibition (e.g., competitive) | Successfully used to characterize aminocarnitine derivative binding to CAT and CPT. nih.govnih.gov |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Could provide a complete thermodynamic profile of the binding interaction. nih.gov |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (kon, koff), binding affinity (Kd) | Could be used to measure the rates of association and dissociation of the probes with immobilized transferase enzymes. researchgate.net |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Would reveal the precise binding mode of aminocarnitine derivatives in the enzyme active site. |
Emerging Research Directions and Future Perspectives for 3 Amino 4 Trimethylazaniumyl Butanoate
Further Elucidation of Specific Biological Functions and Pathophysiological Roles
While the conversion of GBB to L-carnitine by gamma-butyrobetaine hydroxylase (BBOX) is its most well-characterized function, current research is exploring its other potential biological activities. ontosight.ai One significant area of investigation is its involvement in cardiovascular health, largely through the lens of the gut microbiome. nih.gov Gut microbes can metabolize L-carnitine into GBB, which is then further converted to trimethylamine (B31210) (TMA). pnas.org TMA is subsequently oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to the development of atherosclerosis. nih.gov This positions GBB as a key pro-atherogenic intermediate in the gut microbial metabolism of dietary L-carnitine. nih.gov
Beyond its role in cardiovascular disease, the distribution and transport of GBB suggest potential functions in other organ systems. For instance, GBB has been identified as a novel substrate for the Na+- and Cl--dependent GABA transporter Gat2 (a member of the SLC6 transporter family), which is expressed in the liver and brain. nih.gov This finding suggests a potential role for GBB in neurological function and opens up questions about its transport and activity within the central nervous system. nih.gov The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the brain, is another area where GBB may play a role, given that gut bacteria can produce a variety of neuroactive compounds. nih.govphysio-pedia.com Further research is needed to explore the potential impact of gut-derived GBB on neuroinflammation and neuronal energy metabolism. mdpi.comnih.gov
Discovery of Novel Enzyme Targets and Biological Pathways
The primary enzyme known to interact with GBB is gamma-butyrobetaine hydroxylase (BBOX), which catalyzes its conversion to L-carnitine. ontosight.aipriceplow.com However, recent studies are expanding the enzymatic landscape associated with GBB. The gut microbial pathway for the anaerobic conversion of L-carnitine-derived GBB to TMA has been elucidated, identifying a key enzyme, a flavin-dependent, acyl-coenzyme A (CoA) dehydrogenase-like enzyme, encoded by the bbu (butyrobetaine utilization) gene cluster. pnas.org This discovery has unveiled a new set of microbial enzymes that directly process GBB.
Furthermore, research into synthetic heterocyclic analogs of GBB has suggested that these molecules may act as inhibitors of carnitine acetyltransferase (CAT). mdpi.comnih.gov This raises the possibility that GBB itself, or its derivatives, could modulate the activity of other enzymes within the carnitine transferase family, which are crucial for fatty acid metabolism. mdpi.com The identification of GBB as a substrate for the GABA transporter Gat2 also points to a new biological pathway for this molecule, linking it to neurotransmitter transport systems. nih.gov
Advanced Structural Characterization of Protein-Compound Complexes
A deeper understanding of the biological functions of GBB can be achieved through the detailed structural analysis of its interactions with proteins. To this end, the crystal structure of human gamma-butyrobetaine hydroxylase (BBOX) has been solved, providing insights into its catalytic mechanism and how it binds GBB. These structural studies have been instrumental in the rational design of BBOX inhibitors.
Future research will likely focus on obtaining high-resolution structures of other proteins that may interact with GBB, such as the GABA transporter Gat2 and carnitine acetyltransferase (CAT). While the structure of human CAT has been determined, providing a basis for understanding fatty acyl transfer, co-crystallization with GBB or its analogs could reveal the molecular basis for the observed inhibitory effects. mdpi.com Such structural information is invaluable for the development of more specific and potent modulators of GBB-related pathways.
Development of Next-Generation Chemical Probes and Modulators
To further investigate the biological roles of GBB, the development of sophisticated chemical tools is essential. This includes the creation of chemical probes for visualizing and quantifying GBB in cells and tissues, as well as modulators to specifically alter its activity or the activity of its associated enzymes. The rational design and synthesis of heterocyclic GBB analogs that inhibit carnitine acetyltransferase is an example of the development of chemical modulators. mdpi.comnih.gov These compounds can be used to probe the physiological consequences of inhibiting this enzyme.
Looking ahead, the development of fluorescently labeled GBB analogs could enable real-time imaging of its uptake and subcellular localization. researchgate.netnih.gov Additionally, photoaffinity probes, which can be used to identify and isolate GBB-binding proteins from complex biological mixtures, would be a powerful tool for discovering novel GBB targets and pathways. The principles for designing such probes, including the incorporation of photo-reactive groups and reporter tags, are well-established and could be applied to the GBB scaffold. thermofisher.com
Integration with Systems Biology and Multi-Omics Data Analysis
A holistic understanding of the role of GBB in health and disease requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. molonc.canih.govnih.gov For example, multi-omics analysis of the gut microbiome can help to elucidate the complex interplay between dietary L-carnitine, microbial GBB production, and host metabolism. nih.govnih.gov By combining 16S rRNA gene sequencing to identify microbial taxa with metabolomics to measure GBB and TMAO levels, researchers can identify specific bacteria responsible for GBB metabolism and their impact on host health. nih.gov
Future studies will likely employ more sophisticated multi-omics approaches to build comprehensive models of GBB metabolism and its downstream effects. plos.org For instance, integrating metabolomic data on GBB levels with transcriptomic and proteomic data from various tissues could reveal how GBB influences gene expression and protein activity on a global scale. This systems-level approach will be crucial for identifying novel GBB-related pathways and biomarkers for diseases such as cardiovascular disease and cancer. frontiersin.org
Exploration in Specific Cellular Models and Biological Systems, e.g., glioblastoma cells
Investigating the role of GBB in specific cellular models is crucial for understanding its function in different biological contexts. Glioblastoma, an aggressive brain tumor, presents an interesting case for study due to its altered metabolism. longdom.orgnih.gov Metabolomic profiling of glioblastoma tissue has revealed significant alterations in various metabolic pathways, and understanding the role of specific metabolites like GBB could provide new therapeutic targets. nih.govresearchgate.netmdpi.com
The carnitine shuttle, which is dependent on the GBB-L-carnitine pathway, is known to be important for the growth and survival of some cancer cells by facilitating fatty acid oxidation. mdpi.com The expression of carnitine transporters, such as OCTN2 (SLC22A5), which can also transport GBB, has been linked to cancer progression. nih.gov Future research should focus on the direct role of GBB in glioblastoma cells, including its uptake, metabolism, and impact on cell proliferation, invasion, and response to therapy. The use of in vitro glioblastoma cell cultures and patient-derived xenograft models will be instrumental in these investigations. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-4-(trimethylazaniumyl)butanoate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis of this compound typically involves enantioselective routes, such as chiral resolution or asymmetric catalysis. For example, (R)-isomer synthesis may use L-carnitine derivatives as precursors, with controlled acylation and deprotection steps. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios of acylating agents (e.g., isobutyryl chloride). Monitoring pH (6.5–7.5) during quaternary ammonium salt formation is critical to avoid racemization .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the quaternary ammonium structure and stereochemistry. For example, δ~3.2 ppm (trimethylazaniumyl protons) and δ~4.1 ppm (carboxybutanoate protons) are diagnostic signals .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–220 nm) resolve enantiomers when paired with chiral mobile phases .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M]+ at m/z 188.1, with fragmentation patterns validating the acyloxy and ammonium groups .
Q. What is the known biological role of this compound in metabolic pathways?
- Methodological Answer : This compound is a carnitine analogue involved in mitochondrial fatty acid transport. It facilitates acyl-group shuttling across membranes via the carnitine shuttle system. Researchers can study its activity using radiolabeled tracers (e.g., ¹⁴C-labeled substrates) in cell-based assays, measuring β-oxidation rates in hepatocyte models .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use preparative HPLC with amylose-based chiral stationary phases (CSPs) to separate enantiomers. Mobile phases containing 0.1% trifluoroacetic acid improve resolution .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures. Reaction conditions (e.g., 30°C, pH 7.0) must balance enzyme activity and substrate stability .
Q. What strategies resolve contradictions in reported enzymatic activity data for this compound?
- Methodological Answer : Discrepancies in kinetic parameters (e.g., Kₘ values) may arise from assay conditions. Standardize protocols by:
- Substrate Concentration Ranges : Test 0.1–10 mM to avoid substrate inhibition.
- Cofactor Supplementation : Include 2 mM ATP and 0.5 mM CoA in buffer systems to maintain enzyme functionality.
- Control Experiments : Use carnitine palmitoyltransferase (CPT) inhibitors (e.g., etomoxir) to isolate specific activity .
Q. How can researchers develop a mass spectrometry method for detecting this compound in biological samples?
- Methodological Answer :
- Sample Preparation : Extract the compound from plasma using methanol:acetonitrile (1:1) with 0.1% formic acid. Centrifuge at 14,000 × g to remove proteins.
- LC-MS/MS Parameters :
- Column : HILIC (Hydrophilic Interaction Liquid Chromatography) for polar analytes.
- Ionization : Positive ESI with MRM transitions m/z 188.1 → 144.0 (trimethylazaniumyl fragment) and 188.1 → 85.0 (butanoate backbone).
- Calibration : Use deuterated internal standards (e.g., d₃-carnitine) to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
